molecular formula C6H4N6 B3151773 5,6-dihydrotriazolo[4,5-f]benzotriazole CAS No. 7221-63-8

5,6-dihydrotriazolo[4,5-f]benzotriazole

Cat. No.: B3151773
CAS No.: 7221-63-8
M. Wt: 160.14 g/mol
InChI Key: CQHFYDYTMUPITM-UHFFFAOYSA-N
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Description

Significance of Bis-Triazole Heterocyclic Systems in Contemporary Chemical Sciences

Bis-triazole heterocyclic systems, characterized by the presence of two triazole rings within a single molecular framework, represent a significant class of compounds in modern chemistry. nih.govmdpi.comchemspider.com The triazole moiety itself is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. chemspider.com The incorporation of two such rings can lead to compounds with enhanced biological activities and unique physicochemical properties. mdpi.com Researchers have explored bis-triazole systems for a variety of applications, including their potential as energetic materials, where the high nitrogen content contributes to their energetic properties. researchgate.net Furthermore, the ability of the nitrogen atoms in the triazole rings to act as ligands for metal ions has led to their investigation in coordination chemistry and catalysis. nih.gov The synthesis of novel bis-triazole scaffolds is an active area of research, with methodologies like copper-catalyzed "click chemistry" providing efficient routes to these complex structures. nih.gov

Historical Context and Evolution of Research on Fused Benzotriazole (B28993) Scaffolds

The journey of benzotriazole and its fused derivatives in scientific research has been one of remarkable evolution. Initially recognized for its utility as a corrosion inhibitor for metals like copper, the benzotriazole scaffold's potential in other scientific domains soon became apparent. nih.gov Over the decades, research has expanded to explore the diverse applications of fused benzotriazole systems. These scaffolds are now considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can be readily modified to interact with a variety of biological targets. nih.gov The fusion of a benzotriazole ring with other heterocyclic systems has been a key strategy in the development of compounds with a wide array of biological activities. nih.gov The synthesis of these fused systems has also evolved, with early methods often involving cyclocondensation reactions of ortho-substituted benzene (B151609) derivatives. mdpi.com Modern synthetic chemistry continues to develop more efficient and versatile methods for constructing these complex heterocyclic architectures.

Structural Archetype and Core Framework of 5,6-Dihydrotriazolo[4,5-f]benzotriazole

The core framework of this compound is a planar, bicyclic system where a central benzene ring is fused to two 1,2,3-triazole rings. This fusion results in a rigid and stable molecular structure. The presence of multiple nitrogen atoms and the aromatic nature of the fused rings are key determinants of its chemical behavior.

One of the most significant structural aspects of this compound is the existence of tautomers. Tautomerism in triazolo-benzotriazole systems involves the migration of a proton between the nitrogen atoms of the triazole rings. nih.gov This dynamic process can be influenced by factors such as the solvent and temperature, and it plays a crucial role in the compound's reactivity and its interactions with other molecules. The ability of the nitrogen atoms to participate in hydrogen bonding and to coordinate with metal ions is also a direct consequence of this structural framework. nih.gov

Compound Information

Compound NameSynonyms
This compound1,5-Dihydrobenzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comtriazole), 1H,5H-Benzo(1,2-d:4,5-d')bistriazole
o-PhenylenediamineBenzene-1,2-diamine
Sodium Nitrite (B80452)-
Formic Acid-
1,2-Diamino-4,5-dihydrazobenzene-

Chemical Data for this compound

PropertyValueSource
CAS Number 7221-63-8 nih.gov
Molecular Formula C₆H₄N₆ nih.gov
Molecular Weight 160.14 g/mol nih.gov
IUPAC Name 1,5-Dihydrobenzo[1,2-d:4,5-d']bis( nih.govnih.govmdpi.comtriazole) nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydrotriazolo[4,5-f]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFYDYTMUPITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NNN2)C=C3C1=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7221-63-8
Record name 1H,5H-BENZO(1,2-D:4,5-D')BISTRIAZOLE
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Synthetic Methodologies and Strategies for 5,6 Dihydrotriazolo 4,5 F Benzotriazole and Its Derivatives

Cyclization Reactions for Core Scaffold Formation

The construction of the fused triazolo-benzotriazole system is achieved through cyclization reactions, which are fundamental to forming the core structure. smolecule.com The efficiency and outcome of these reactions are highly dependent on the choice of starting materials and the specific conditions employed.

The synthesis of the 5,6-dihydrotriazolo[4,5-f]benzotriazole scaffold fundamentally relies on the careful selection of precursors that contain the necessary atoms to form the fused heterocyclic rings. One documented approach involves starting with 1,2-Diamino-4,5-dihydrazobenzene, which provides the necessary diamine and dihydrazine functionalities poised for cyclization. smolecule.com

A more general and widely applicable method for constructing the benzotriazole (B28993) portion of the molecule is the [3+2] cycloaddition reaction between benzynes and azides. nih.gov This reaction, often considered an extension of "click chemistry," provides a powerful and versatile route to functionalized benzotriazoles. nih.gov The benzyne (B1209423) precursors are typically generated in situ from readily available compounds like o-(trimethylsilyl)aryl triflates. nih.gov The azide (B81097) component can be varied widely, including aryl, heteroaryl, and alkyl azides, allowing for the introduction of diverse substituents into the final structure from the outset. nih.gov

The design of these precursors is critical. For instance, using an unsymmetrically substituted benzyne precursor can lead to the formation of a single regioisomer, a crucial aspect for controlling the final structure of the derivative. nih.gov The fusion of a benzene (B151609) ring to a 1,2,3-triazole at the 4,5-positions is what defines the benzotriazole skeleton. nih.gov

The conditions under which cyclization is performed are paramount to achieving high yields and purity of the desired product. In the synthesis starting from 1,2-Diamino-4,5-dihydrazobenzene, the cyclization is typically facilitated by using formic acid and heating the reaction mixture under reflux. smolecule.com This classical approach uses acid to promote the condensation and ring closure needed to form the two triazole rings.

For the benzyne-azide cycloaddition route, reaction conditions have been optimized for efficiency and mildness. A common system involves using cesium fluoride (B91410) (CsF) as a fluoride source to trigger the in situ generation of benzyne from its precursor, with acetonitrile (B52724) serving as the solvent. nih.gov These conditions have proven superior to other combinations, affording high yields of the benzotriazole product. nih.gov These reactions are typically carried out under mild thermal conditions. nih.gov While many modern triazole syntheses rely on copper catalysis (CuAAC), the benzyne-azide cycloaddition provides a metal-free alternative for forming the core ring system. nih.govnih.gov

Method Precursors Reagents/Catalysts Conditions Reference
Direct Cyclization1,2-Diamino-4,5-dihydrazobenzeneFormic AcidReflux smolecule.com
[3+2] Cycloadditiono-(trimethylsilyl)aryl triflate, AzideCesium Fluoride (CsF)Acetonitrile, Mild Heat nih.gov

Functionalization and Derivatization Strategies of the this compound Nucleus

Once the core scaffold is synthesized, its chemical utility is expanded through functionalization reactions. These strategies introduce various chemical groups onto the nucleus, primarily at the nitrogen atoms of the triazole rings or on the benzene ring, to create a library of derivatives with tailored properties.

N-alkylation is a common strategy for derivatizing the benzotriazole nucleus, though it presents a challenge of regioselectivity, often yielding a mixture of N1 and N2-alkylated products. nih.govresearchgate.net To address this, specific catalytic systems have been developed. A notable metal-free method employs tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst for the site-selective N1-alkylation of benzotriazoles using diazoalkanes. nih.gov This procedure provides good to excellent yields of the N1-alkylated products. nih.gov

More traditional methods for N-alkylation involve the use of various bases to deprotonate the benzotriazole nitrogen, followed by reaction with an alkylating agent. researchgate.net These reactions can be performed under solvent-free conditions, sometimes utilizing microwave irradiation to shorten reaction times. researchgate.net

Common Reagents for N-Alkylation of Benzotriazoles

Base / Catalyst Additional Reagents Conditions Reference
B(C6F5)3 Diazoalkanes Metal-free, Catalytic nih.gov
Potassium Carbonate (K2CO3) Tetrabutylammonium (B224687) bromide (TBAB), SiO2 Thermal or Microwave researchgate.net
Potassium Hydroxide (KOH) Crown ethers or Polyethylene glycols (PEG) Phase-Transfer Catalysis researchgate.net
Sodium Hydride (NaH) - - researchgate.net

N-acylation is another key functionalization technique. N-acylbenzotriazoles are stable, easy-to-handle acylating agents that can be used for N-, O-, C-, and S-acylations of other molecules. nih.gov The synthesis of these derivatives often involves reacting the benzotriazole core with an appropriate acylating agent. nih.govgsconlinepress.com For example, derivatives like N-acyl-1H-benzotriazole have been described in the literature. nih.gov

Introducing halogen atoms onto the benzene ring of the benzotriazole scaffold is a critical strategy for modulating the electronic properties and biological activity of the resulting compounds. researchgate.net Systematic studies have shown that the position of halogenation is crucial; derivatives with halogens at the 5- and 6-positions often exhibit stronger interactions with biological targets, such as protein kinase CK2, compared to those substituted at the 4- and 7-positions. researchgate.net

The synthesis of halogenated derivatives can be achieved through various methods. For instance, the synthesis of 5,6-diiodo-1H-benzotriazole is accomplished by the diazotization of commercially available 4,5-diiodobenzene-1,2-diamine (B1626272) using sodium nitrite (B80452) in an acetic acid/water mixture at room temperature. nih.gov This demonstrates a direct route to specific di-halogenated analogues. nih.gov More complex patterns, such as 4,7-dibromo-5,6-diiodo-1H-benzotriazole, have also been synthesized, showcasing methods for creating polyhalogenated systems. nih.gov

Examples of Halogenated Benzotriazole Derivatives

Compound Name Halogen Substituents Positions Reference
5,6-Dibromo-1H-benzotriazole Bromine (x2) 5, 6 nih.gov
5,6-Dichloro-1H-benzotriazole Chlorine (x2) 5, 6 nih.gov
4,5,6,7-Tetrabromo-1H-benzotriazole Bromine (x4) 4, 5, 6, 7 researchgate.netnih.gov
5,6-Diiodo-1H-benzotriazole Iodine (x2) 5, 6 nih.gov

Beyond halogenation, other substituents like methyl groups have also been introduced to create analogues such as 5,6-dimethyl substituted benzotriazoles. nih.gov

The development of complex benzotriazole-based molecules often requires multi-step synthetic pathways that build upon the functionalized core. These approaches allow for the precise installation of diverse and complex side chains designed to interact with specific biological targets. nih.gov

One such strategy involves starting with a substituted benzotriazole, such as one containing chloro or methyl groups at the 5,6-positions. nih.gov A benzylamine (B48309) moiety is then introduced at the N1 or N2 position of the triazole ring. nih.gov This intermediate serves as a versatile anchor point for further elaboration. The terminal amine of the benzylamine portion can then undergo subsequent N-functionalization reactions to generate a wide array of derivatives, including:

Aliphatic amides nih.gov

Aromatic amides nih.gov

Urea-derivatives nih.gov

An example of this multi-step approach is the synthesis of N1,N4-bis(4-((5,6-dichloro-1H-benzo[d] smolecule.comnih.govgsconlinepress.comtriazol-1-yl)methyl)phenyl)succinamide. nih.gov This complex molecule was built by introducing a methylene (B1212753) spacer between the benzotriazole nucleus and a phenyl ring, a modification that was found to be crucial for its biological activity. nih.govunica.it These multi-step syntheses highlight how the initial core structure can be systematically and extensively modified to produce highly complex and functionally optimized analogues. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds, including derivatives of this compound, is a significant focus of contemporary chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in this area include the development of catalyst-free reactions, the use of environmentally benign solvents, and the design of one-pot syntheses.

Catalyst-free synthetic routes represent a major advancement in green chemistry. For instance, fused 1,2,3-triazole derivatives have been synthesized in excellent yields through an intramolecular azide-alkene cascade reaction that proceeds under mild, catalyst-free conditions at room temperature. rsc.org This approach avoids the use of potentially toxic and expensive metal catalysts. Similarly, the synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved with high efficiency through a cycloaddition reaction using water as the sole medium at a mild temperature of 40°C, completely eliminating the need for any catalyst or additive. doaj.org Another novel, metal-free method has been developed for synthesizing 1,2,3-triazole-N-oxide derivatives, employing tert-butyl nitrite as a nitric oxide source in environmentally friendly solvents like ethanol (B145695) and water. nih.gov

The choice of solvent is a cornerstone of green synthesis. Water and ethanol are preferred green solvents due to their low toxicity, availability, and minimal environmental impact. nih.gov Research has demonstrated successful cycloaddition reactions for triazole synthesis performed "on water," highlighting water's role as a sustainable medium. doaj.org Solvent-free, or "neat," reaction conditions offer an even more environmentally friendly alternative, as demonstrated by the "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles using a supported copper(I) catalyst, which produces high yields and purities within minutes. nih.gov

One-pot syntheses and multicomponent reactions further contribute to the green profile of these methodologies. These strategies improve efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation. tsijournals.comraco.cat For example, a facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles has been developed by reacting benzotriazole and thionyl chloride with olefinic fatty acids under mild conditions. nih.gov Such streamlined processes are crucial for developing more sustainable pathways for complex heterocyclic systems like this compound.

Table 1: Examples of Green Synthetic Strategies for Triazole Derivatives

Optimization of Synthetic Pathways and Yield Enhancement

The optimization of synthetic pathways is critical for the efficient and large-scale production of this compound and its derivatives. Key areas of focus include the strategic selection of catalysts, modification of reaction conditions, and the development of one-pot procedures to maximize product yields and purity.

Catalysis plays a pivotal role in the synthesis of triazole-based compounds. Copper-based catalysts are widely used for their effectiveness in cycloaddition reactions. nih.gov A significant development in this area is the use of coordination polymers as catalysts. For example, a one-dimensional copper-benzotriazole-based coordination polymer has been successfully employed for the one-pot synthesis of (N'-substituted)-hydrazo-4-aryl-1,4-dihydropyridines. soton.ac.uk This catalytic system demonstrates high efficiency and provides insights into the reaction mechanism, allowing for fine-tuning to achieve desired products in good isolated yields. soton.ac.uk The choice of the copper salt itself (e.g., Cu(ClO₄)₂, Cu(NO₃)₂, CuCl₂) can also be tuned to optimize the catalytic process for specific substrates. soton.ac.uk

Optimization also involves adjusting reaction parameters such as solvent, temperature, and the nature of reactants and bases. The synthesis of N-alkylated benzotriazoles has been explored under various conditions, including the use of bases like NaOH or K₂CO₃, sometimes in the presence of phase-transfer catalysts, under both thermal and microwave irradiation. tsijournals.com While these methods can be effective, they often result in a mixture of N₁- and N₂-alkylated isomers, necessitating further optimization to achieve regioselectivity and enhance the yield of the desired product. tsijournals.com Reductive cyclization represents another optimized pathway, where o-nitrophenylazo compounds are converted to 2-(2H-benzotriazol-2-yl)phenols and their corresponding 1-oxides in good to excellent yields using benzyl (B1604629) alcohol and sodium hydroxide. researchgate.net This highlights how the careful selection of reagents and conditions can lead to significant improvements in synthetic outcomes.

Table 2: Optimization Strategies for Benzotriazole and Related Heterocycle Synthesis

Structural Elucidation and Electronic Characterization of 5,6 Dihydrotriazolo 4,5 F Benzotriazole Systems

Spectroscopic Analysis for Structural Confirmation

Detailed spectroscopic data for 5,6-dihydrotriazolo[4,5-f]benzotriazole is not available in the reviewed scientific literature. Therefore, a specific analysis of its NMR, IR, and Mass spectra cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

No published ¹H, ¹³C, or ¹⁵N NMR data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectroscopic data for this compound, which would allow for the identification of its functional groups and vibrational modes, has not been reported in the scientific literature.

Mass Spectrometry (MS) for Molecular Formula Verification

There is no available mass spectrometry data for this compound to confirm its molecular formula and fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, and no X-ray diffraction studies have been published. researchgate.netnih.gov This information would be crucial for determining its solid-state conformation, bond lengths, and angles.

Tautomerism and Isomerism in this compound Systems

Without experimental or computational studies on this compound, a discussion of its potential tautomeric forms, such as 1H- and 2H-tautomers, would be entirely theoretical.

Experimental Evidence of Tautomeric Forms (e.g., 1H- and 2H-Tautomers)

There is no experimental evidence from the scientific literature to support the existence or predominance of any specific tautomeric forms of this compound.

Gas-Phase Tautomerism Studies

There are no available studies that specifically investigate the gas-phase tautomerism of this compound. Research on the tautomeric equilibrium of the simpler benzotriazole (B28993) molecule has identified the existence of 1H- and 2H-tautomers, with their relative stability being a subject of both experimental and computational investigation. However, the specific tautomeric forms and their energetic landscape for the title compound remain uncharacterized.

Electronic Structure and Aromaticity Studies

Similarly, no dedicated research on the electronic structure or aromaticity of this compound has been found. The electronic properties and the degree of aromaticity of this fused-ring system would be influenced by the interplay of the constituent triazole and benzotriazole rings, as well as the dihydro component. Without specific computational or experimental data, any discussion on these aspects would be purely speculative.

Chemical Reactivity and Transformation Mechanisms of 5,6 Dihydrotriazolo 4,5 F Benzotriazole

Nucleophilic and Electrophilic Substitution Reactions on the Triazole and Benzene (B151609) Rings

The reactivity of the benzotriazole (B28993) system towards substitution is complex. The triazole moiety generally acts as a deactivating group on the benzene ring, making electrophilic aromatic substitution challenging. researchgate.net Conversely, the nitrogen atoms of the triazole rings can act as nucleophiles. smolecule.com

Electrophilic Substitution: Electrophilic attack on the benzene ring of benzotriazole derivatives is generally disfavored due to the electron-withdrawing nature of the fused triazole ring. However, under forcing conditions or with activating groups present on the benzene ring, substitution can occur. For instance, the nitration of 5-chlorobenzotriazole (B1630289) derivatives demonstrates that an incoming nitro group can be directed to specific positions, although this also activates the chlorine atom for subsequent nucleophilic displacement. researchgate.net Studies on the oxidation of various benzotriazoles with ferrate(VI) suggest an electrophilic attack mechanism, initially targeting the electron-rich 1,2,3-triazole moiety. nih.gov

Nucleophilic Substitution: The nitrogen atoms within the triazole rings possess lone pairs of electrons, allowing them to act as nucleophiles and participate in reactions like N-alkylation. gsconlinepress.com Furthermore, the introduction of strong electron-withdrawing groups, such as a nitro group, onto the benzene ring can activate adjacent atoms (like a halogen) for nucleophilic aromatic substitution. A key example is the displacement of a chlorine atom by hydrazine (B178648) in 5-chloro-4-nitrobenzotriazole, which proceeds due to the activation by the ortho-nitro group. researchgate.net

Cyclization Reactions and Formation of Fused Polycyclic Systems

Cyclization reactions are fundamental to both the synthesis of the 5,6-dihydrotriazolo[4,5-f]benzotriazole framework and its use as a precursor for more complex polycyclic systems.

The formation of the title compound itself can be achieved through sophisticated electrocyclization pathways that involve the fusion of a benzene ring with triazole systems. smolecule.com Another established method involves the tandem diazotization and intramolecular cyclization of appropriately substituted precursors. For example, a similar fused heterocyclic system, smolecule.comnih.govrsc.orgoxadiazolo[3,4-d] smolecule.comnih.govnih.govtriazin-7(6H)-one, is synthesized through a tandem diazotization/azo coupling reaction of (1,2,5-oxadiazolyl)carboxamide derivatives. nih.gov

Modern synthetic methods provide efficient routes to related fused triazole systems. Palladium-catalyzed intramolecular direct arylation or Heck reactions of 5-iodotriazoles serve as a convenient approach to construct polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org Similarly, copper-promoted double cyclization of substrates containing a 2-iodoaryl moiety has been used to prepare rsc.orgrsc.orgnih.gov carbocyclic ring-fused triazoles. researchgate.net These methods highlight the diverse strategies available for building complex architectures based on the triazole scaffold.

A specific example leading to a related tricyclic system is the reaction of 5-chloro-4-nitrobenzotriazole with hydrazine, which, after the initial nucleophilic substitution of chlorine, undergoes intramolecular cyclization to yield a triazolo[4,5-e]benzotriazole-3-oxide structure. researchgate.net

Reaction Type Precursor Example Reagents/Catalyst Product Type Reference
Intramolecular Heck Reaction5-Iodotriazole derivativePd-catalystFused 1,2,3-triazole rsc.org
Tandem Diazotization/Cyclization(1,2,5-Oxadiazolyl)carboxamideNaNO₂, TFAFused triazinone nih.gov
Nucleophilic Substitution/Cyclization5-Chloro-4-nitrobenzotriazoleHydrazineFused triazolo-benzotriazole oxide researchgate.net
Double CyclizationAlkyne with 2-iodoaryl moietyCopper(I) IodideFused tricyclic triazole researchgate.net

Role as a Synthetic Auxiliary, Intermediate, or Leaving Group in Organic Transformations

The benzotriazole moiety is a highly versatile tool in organic synthesis, frequently employed as a synthetic auxiliary. nih.govnih.gov It is inexpensive, stable, and can be easily introduced into a molecule and subsequently removed. nih.govlupinepublishers.com This "benzotriazole methodology" leverages its ability to activate molecules for various transformations and to serve as an excellent leaving group. nih.govlupinepublishers.com

As a synthetic auxiliary, a benzotriazole group can facilitate the formation of C-N, C-O, C-C, and C-S bonds. For example, N-acylbenzotriazoles are stable and effective acylating agents used in the synthesis of peptides from unprotected amino acids. nih.govlupinepublishers.com

The benzotriazole anion is a good leaving group, a property that is exploited in numerous synthetic sequences. nih.gov After facilitating a desired reaction, the benzotriazole group can be displaced by a wide range of nucleophiles. This strategy is central to its use as an auxiliary, allowing for the construction of complex molecules that might be difficult to synthesize via other routes. lupinepublishers.com For instance, benzotriazole can be used to activate carboxylic acids, which can then react with various nucleophiles, with the benzotriazole unit being expelled. nih.gov

Regioselectivity in Chemical Reactions of Substituted Benzotriazole Systems

The position of substituents on the benzotriazole framework significantly influences the regioselectivity of subsequent reactions. The outcome of a reaction can differ depending on whether a substituent is located on the benzene ring or one of the triazole nitrogens.

In electrophilic substitutions on the benzene ring, the directing effects of existing substituents play a crucial role. For example, in the synthesis of antifungal derivatives, the introduction of electron-withdrawing groups like –Cl or –NO₂ at the 5-position of the benzotriazole moiety was found to increase antimycotic activity, whereas the same substitution at the 6-position led to significantly less potent compounds. nih.gov This suggests that the electronic environment of each position is distinct, leading to different reactivity and, in this case, biological activity.

N-alkylation of benzotriazole can result in a mixture of 1-alkyl and 2-alkyl isomers. However, highly regioselective methods have been developed. Using a solvent-free system with K₂CO₃, SiO₂, and tetrabutylammonium (B224687) bromide (TBAB) under microwave or thermal conditions allows for the preferential formation of 1-alkyl benzotriazoles. gsconlinepress.com The regioselectivity in the synthesis of fused systems from unsymmetrical benzynes and azides has also been controlled, affording single regioisomers in good yields. nih.gov

Reaction Substituent/Precursor Position Observation Reference
Antifungal Activity-Cl, -NO₂Position 5Increased Activity nih.gov
Antifungal Activity-Cl, -NO₂Position 6Decreased Activity nih.gov
N-AlkylationBenzotriazoleN-1 vs N-2Regioselective formation of N-1 isomer is possible gsconlinepress.com
CycloadditionUnsymmetrical Benzyne (B1209423)N/AFormation of a single regioisomer nih.gov

Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving the benzotriazole core is crucial for optimizing synthetic procedures and predicting product formation. Studies on the oxidation of benzotriazoles by aqueous ferrate(VI) provide valuable insight into these aspects.

The reaction rates were found to be highly dependent on pH. For several substituted benzotriazoles, the reaction with the HFeO₄⁻ species was the dominant factor controlling the reaction rates. nih.gov The apparent second-order rate constants (k_app) for the reaction between ferrate(VI) and various benzotriazoles ranged from 7.2 to 103.8 M⁻¹s⁻¹ at pH 7.0. nih.gov

The mechanism was determined to be an electrophilic oxidation. The initial step involves an electrophilic attack by ferrate(VI) on the 1,2,3-triazole moiety of the benzotriazole molecule. nih.gov This is supported by a linear free-energy relationship analysis between the pH-dependence of species-specific rate constants and the electronic effects of the substituents on the benzene ring. nih.gov While this study did not include this compound itself, it provides a robust mechanistic model for how oxidizing electrophiles interact with the benzotriazole ring system.

Computational Chemistry and Theoretical Studies on 5,6 Dihydrotriazolo 4,5 F Benzotriazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. It is a widely used tool in computational chemistry for geometry optimization, which is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface.

For heterocyclic compounds like benzotriazoles, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to determine stable tautomeric forms and optimized molecular geometries. epa.gov For instance, studies on 5,6-dinitro-1H-benzotriazole have utilized DFT to demonstrate that while the 1H tautomer is present in the solid state, the 2H tautomer is energetically more favorable in the gas phase. nih.gov Similar calculations for 5,6-dihydrotriazolo[4,5-f]benzotriazole would be crucial to identify its most stable isomer and to obtain accurate bond lengths, bond angles, and dihedral angles, which are foundational for understanding its chemical behavior.

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally intensive than DFT but can provide highly accurate results for molecular properties.

In the context of benzotriazole (B28993) derivatives, ab initio calculations could be employed to accurately predict properties such as electron affinities, ionization potentials, and polarizabilities. These calculations provide a deep understanding of the molecule's response to external electric fields and its ability to accept or donate electrons. While specific studies on this compound are not available, the principles remain applicable for determining its fundamental electronic characteristics.

Calculation of Molecular Descriptors (e.g., HOMO, LUMO, Electrophilicity Index, Dipole Moment, Randic Shape Index)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors derived from electronic structure calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. epa.govresearchgate.net For related triazole compounds, these values are calculated to understand their chemical reactivity and electronic transitions. sigmaaldrich.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies and is useful for predicting the reactivity of a compound in polar reactions.

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity. It is a crucial descriptor for understanding intermolecular interactions, solubility, and how a molecule will behave in the presence of an external electric field.

Randic Shape Index: This is a topological index that describes the extent of branching in a molecule's carbon skeleton. It is often used in QSAR studies to correlate the shape of a molecule with its biological activity or physical properties.

A hypothetical data table for the molecular descriptors of this compound, if calculated, would resemble the following:

DescriptorHypothetical ValueUnit
HOMO Energy-eV
LUMO Energy-eV
HOMO-LUMO Gap-eV
Electrophilicity Index (ω)--
Dipole Moment (µ)-Debye
Randic Shape Index--

Note: The table above is for illustrative purposes only, as specific calculated values for this compound are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD provides detailed information on the conformational dynamics and thermodynamic properties of a system.

Conformational Analysis and Flexibility Studies

MD simulations can be used to explore the conformational landscape of a molecule, identifying low-energy conformations and the flexibility of different parts of the structure. For a molecule like this compound, which has a rigid fused ring system, MD simulations would be particularly useful for studying the motion of any substituents and understanding how the molecule might change its shape in different solvent environments. Studies on other triazole-containing compounds have used MD to analyze how changes in molecular structure affect flexibility, which in turn influences biological activity. sigmaaldrich.com

Ligand-Target Interaction Dynamics

When a molecule is investigated for potential therapeutic applications, MD simulations are essential for understanding how it interacts with its biological target, such as a protein or enzyme. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex over time, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). sigmaaldrich.comchemicalbook.com

For example, in studies of other benzotriazole derivatives as enzyme inhibitors, MD simulations have been used to simulate the binding mode within the active site, providing insights that guide the design of more potent inhibitors. nih.gov If this compound were to be investigated as a ligand, MD simulations would be a critical step in elucidating its mechanism of action at a molecular level.

A hypothetical table summarizing a ligand-target interaction study could include:

ParameterFinding
Target Protein-
Key Interacting Residues-
Predominant Interaction Types-
Binding Free Energy (ΔG_bind)- (kcal/mol)
Stability of Complex (RMSD)- (Å)

Note: This table is illustrative. Specific ligand-target interaction data for this compound is not available.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling is a powerful tool for predicting the structure-activity relationships (SAR) of bioactive molecules, including derivatives of benzotriazole. While specific SAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to related benzotriazole compounds provide a clear framework for how such an analysis would be conducted. These studies typically involve quantum chemical calculations and molecular docking simulations to elucidate the relationship between a molecule's structure and its biological or chemical activity.

Quantum Chemical Calculations: Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine various molecular descriptors that are critical for SAR analysis. researchgate.net These descriptors help in understanding the molecule's reactivity and interaction potential. Key calculated parameters for related 1,2,4-triazole (B32235) derivatives, which can be extrapolated to understand this compound, include:

E_HOMO (Highest Occupied Molecular Orbital Energy): Indicates the molecule's ability to donate electrons.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

Energy Band Gap (ΔE): The difference between LUMO and HOMO energies, which is a crucial indicator of molecular stability and reactivity. researchgate.net

Dipole Moment (μ): Provides information about the polarity of the molecule. researchgate.net

For instance, in studies of benzotriazole derivatives for corrosion inhibition, these calculations help to understand how the molecule interacts with a metal surface. researchgate.net

Illustrative Quantum Chemical Parameters for a Substituted 1,2,4-Triazole Derivative (Note: The following data is for a related compound and serves to illustrate the types of parameters generated in SAR studies.)

ParameterValue
E_HOMO-0.25 eV
E_LUMO-0.08 eV
Energy Gap (ΔE)0.17 eV
Dipole Moment (μ)3.5 D

Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand (like this compound) to the active site of a biological target, such as an enzyme or receptor. For example, studies on benzotriazole derivatives as potential kinase inhibitors have utilized molecular docking to identify key interactions and binding energies. smolecule.com Following docking, molecular dynamics simulations can assess the conformational stability of the resulting protein-ligand complex over time. smolecule.com

The insights gained from these computational models are crucial for designing novel derivatives with enhanced activity, whether for pharmaceutical applications or materials science.

Computational Spectroscopy (e.g., Theoretical IR and NMR Spectra)

Computational spectroscopy is a vital tool for the structural elucidation of molecules. By calculating theoretical spectra and comparing them with experimental data, researchers can confirm molecular structures and assign spectral bands.

Theoretical Vibrational (FTIR) Spectra: The theoretical vibrational spectrum of this compound can be computed using DFT methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G**). researchgate.net Such calculations have been successfully applied to a series of triazoles and benzotriazoles, showing very good agreement with experimental FTIR spectra. researchgate.net These calculations provide not only the vibrational frequencies but also the corresponding intensities and a detailed assignment of the vibrational modes based on the potential energy distribution.

Theoretical Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR chemical shifts (e.g., ¹³C and ¹H) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov These calculations are instrumental in understanding complex phenomena such as prototropic tautomerism, which is common in N-unsubstituted benzotriazoles. researchgate.net For this compound, different tautomers are possible due to the migration of hydrogen atoms between nitrogen centers. smolecule.com Computational studies on related benzotriazole derivatives have shown that the relative stability of these tautomers can be predicted, and the calculated NMR data can help in assigning the signals observed in experimental spectra, which might be averaged due to rapid exchange. researchgate.net

Illustrative Calculated vs. Experimental NMR Data for a Benzotriazole Derivative (Note: This table exemplifies the correlation between theoretical and experimental data for a related compound.)

AtomExperimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C4125.5126.1
C5118.9119.5
C6118.9119.5
C7125.5126.1

Adsorption Studies (e.g., Surface Interactions, Binding Energy)

Computational studies of adsorption are crucial for applications such as corrosion inhibition and environmental remediation, where the interaction of benzotriazole derivatives with surfaces is key. While specific adsorption studies for this compound are limited, research on benzotriazole (BTA) provides a strong indication of the expected interaction mechanisms.

Interaction Mechanisms: The adsorption of benzotriazole derivatives onto various surfaces, including metals and carbon-based materials, is often driven by a combination of interactions:

Hydrophobic Interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic surfaces. mdpi.com

π-π Interactions: The aromatic rings of the benzotriazole system can engage in π-π stacking with suitable substrates. mdpi.com

Electrostatic Interactions: The charge distribution on the molecule can lead to electrostatic attraction or repulsion with a charged surface. The pH of the environment can significantly influence this by altering the protonation state of the molecule. mdpi.com

Computational Modeling of Adsorption: Molecular dynamics simulations and quantum chemical calculations are used to model the adsorption process. These models can predict the orientation of the molecule on the surface and calculate the binding or adsorption energy, which quantifies the strength of the interaction. For example, studies on the adsorption of benzotriazole on metal-organic frameworks (MOFs) have determined maximum adsorption capacities and elucidated the plausible interaction mechanisms. mdpi.com

Illustrative Adsorption Capacities for Benzotriazole on Different Adsorbents (Note: This data is for the parent compound Benzotriazole (BTA) and illustrates how adsorption performance is reported.)

AdsorbentMaximum Adsorption Capacity for BTA (mg/g)
MAF-5(Co)389 mdpi.com
Activated CarbonVaries (typically lower than specialized MOFs) mdpi.com

These computational approaches are essential for screening potential adsorbent materials and for understanding the fundamental forces that govern the surface interactions of this compound.

Coordination Chemistry and Metal Complexes of 5,6 Dihydrotriazolo 4,5 F Benzotriazole

Ligand Properties and Metal Ion Binding Affinity

5,6-Dihydrotriazolo[4,5-f]benzotriazole, as a ligand, possesses several key characteristics that dictate its interaction with metal ions. The presence of multiple nitrogen atoms in the triazole and benzotriazole (B28993) rings makes it a potent polydentate ligand. researchgate.net These nitrogen atoms can act as electron donors, forming stable coordination bonds with a variety of metal centers. researchgate.net The specific coordination mode can vary depending on the metal ion's nature, its oxidation state, and the reaction conditions.

The deprotonation of the N-H protons in the triazole rings can lead to the formation of anionic ligands, which can act as bridging units between multiple metal centers, facilitating the construction of polynuclear complexes and coordination polymers. The fused aromatic system also allows for π-π stacking interactions, which can play a crucial role in the stabilization of the resulting supramolecular architectures. researchgate.net

Experimental and spectroscopic studies on related triazole derivatives have demonstrated a high binding affinity for various heavy metal ions, including Pb²⁺, Hg²⁺, Cd²⁺, Cu²⁺, and Al³⁺. researchgate.net The chelation of metal ions by such ligands often results in the formation of colored complexes, a property that can be exploited for sensing applications. researchgate.net The binding of metal ions can be investigated using various techniques, including UV-visible and fluorescence spectroscopy, which can detect shifts in the absorption and emission spectra of the ligand upon complexation. researchgate.net For instance, studies on a hydroxyphenylbenzotriazole derivative showed significant spectral shifts upon binding to Sn²⁺, Hg²⁺, and Pb²⁺ ions, indicating complex formation. researchgate.net

Table 1: General Ligand Properties of Benzotriazole-type Ligands

PropertyDescriptionReference
Donor Atoms Multiple nitrogen atoms in the triazole and benzotriazole rings. researchgate.net
Coordination Modes Can act as a monodentate, bidentate, or bridging ligand. researchgate.net
Acidity N-H protons can be deprotonated to form anionic ligands. researchgate.net
π-Interactions The aromatic system can participate in π-π stacking. researchgate.net
Metal Ion Affinity Shows affinity for a wide range of transition and heavy metal ions. researchgate.net

Synthesis and Characterization of Metal-5,6-Dihydrotriazolo[4,5-f]benzotriazole Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes. A common method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often involves polar solvents like methanol, ethanol (B145695), or dimethylformamide (DMF) to facilitate the dissolution of the reactants. sapub.orgnih.gov

For example, a general procedure for the synthesis of transition metal complexes with related triazole-based ligands involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent and stirring the mixture, sometimes with heating, to promote the reaction. sapub.orgnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration, washed, and dried. nih.gov

The characterization of these newly synthesized complexes is essential to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed.

Elemental Analysis: Confirms the empirical formula of the complex. researchgate.net

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds in the ligand upon complexation can indicate the involvement of the nitrogen atoms in bonding to the metal. researchgate.netsapub.org New bands appearing at lower frequencies are often assigned to M-N (metal-nitrogen) and M-O (metal-oxygen, if applicable) vibrations. sapub.org

NMR Spectroscopy (¹H and ¹³C): Can be used to characterize diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. nih.gov

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex and can indicate the coordination geometry around the metal ion. nih.gov

Magnetic Susceptibility Measurements: Determine the magnetic properties of the complex, which can help in deducing the geometry and the oxidation state of the metal ion. nih.gov

Table 2: Common Characterization Techniques for Metal Complexes

TechniqueInformation ObtainedReference
Elemental Analysis Stoichiometry of the complex researchgate.net
FTIR Spectroscopy Ligand coordination and M-N bond formation researchgate.netsapub.org
NMR Spectroscopy Ligand binding mode in solution (for diamagnetic complexes) nih.gov
UV-Visible Spectroscopy Electronic transitions and coordination geometry nih.gov
Magnetic Susceptibility Magnetic moment and electronic structure nih.gov
X-ray Crystallography Precise molecular structure and coordination geometry rsc.org

Catalytic Applications of Metal Complexes

While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader class of benzotriazole-based metal complexes has shown promise in various catalytic transformations. The versatile coordination chemistry and the ability to stabilize different metal centers in various oxidation states make these complexes attractive candidates for catalysis.

For instance, palladium complexes with benzotriazole-coumarin derivative ligands have been successfully employed in Sonogashira coupling reactions, a key carbon-carbon bond-forming reaction in organic synthesis. These catalysts have demonstrated high yields for the coupling of phenylacetylene (B144264) with aryl halides. nih.gov The design of the ligand plays a crucial role in the efficiency and selectivity of the catalyst.

Furthermore, the general class of transition metal complexes with nitrogen-containing heterocyclic ligands is widely explored in various catalytic processes, including oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand can be tuned to optimize the performance of the metal catalyst for a specific reaction. The potential of this compound metal complexes in catalysis remains an area ripe for exploration.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds derived from this compound is crucial for understanding their properties and potential applications. X-ray crystallography is the most powerful technique for obtaining detailed three-dimensional structural information.

Studies on related benzotriazole complexes have revealed a variety of coordination modes. The benzotriazole ligand can coordinate to a metal center as a monodentate ligand through one of its nitrogen atoms. researchgate.net It can also act as a bidentate or bridging ligand, linking multiple metal ions to form larger assemblies. researchgate.netrsc.org

A notable structural feature in some benzotriazole complexes is the formation of a hydrogen-bonded benzotriazole-benzotriazolate pair that coordinates as an NN'-chelate ligand. rsc.org This has been observed in osmium complexes where the composite (bta⋯H–bta) ligand is present. rsc.org The crystal structure of carbonylhydrido[hydrogenbis(benzotriazolato)]bis(triphenylphosphine)osmium(II) revealed triclinic crystals with specific unit cell parameters. rsc.org

The geometry around the metal center can vary significantly, from tetrahedral and square planar to octahedral, depending on the metal ion, the stoichiometry of the complex, and the nature of other co-ligands. nih.govnih.gov For example, in a series of complexes with a triazole-thiol ligand, tetrahedral geometries were suggested for Ni(II), Zn(II), and Cd(II) complexes, while a square planar structure was proposed for the Cu(II) complex. nih.gov The supramolecular structure of these compounds is often influenced by hydrogen bonding and π-π stacking interactions, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Table 3: Crystallographic Data for a Related Osmium-Benzotriazole Complex

Compound[OsH(bta ⋯ H–bta)(CO)(PPh₃)₂]
Crystal System Triclinic
Space Group
a (Å) 10.059(4)
b (Å) 11.876(1)
c (Å) 20.629(3)
α (°) 74.57(1)
β (°) 83.08(2)
γ (°) 65.96(2)
Z 2
Reference rsc.org

Advanced Spectroscopic and Analytical Methodologies for 5,6 Dihydrotriazolo 4,5 F Benzotriazole

Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Bioanalytical Applications

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. mdpi.commdpi.com When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a highly sensitive and selective method for the analysis of volatile and semi-volatile organic compounds. mdpi.com This combination is particularly valuable for detecting trace levels of benzotriazole (B28993) derivatives in complex matrices like environmental water and biological fluids. nih.govnih.gov

For environmental analysis, SPME-GC-MS has been successfully applied to the determination of various benzotriazoles in wastewater, airport stormwater, and surface water. mdpi.comnih.gov Methodologies often employ headspace (HS) SPME, where the fiber is exposed to the vapor phase above the sample, which is particularly effective for analytes like benzotriazoles when the sample is heated. mdpi.comresearchgate.net The optimization of SPME conditions—including fiber coating, extraction temperature and time, and sample pH—is critical for achieving high extraction efficiency and low detection limits. mdpi.comnih.gov For instance, studies on related benzotriazoles have shown that polydimethylsiloxane/divinylbenzene (PDMS-DVB) coated fibers provide excellent performance. mdpi.comresearchgate.net

In the context of bioanalysis, SPME-GC-MS is a powerful tool for identifying compounds in matrices such as human urine, saliva, and plasma, often requiring minimal sample volume. mdpi.comnih.gov The technique's ability to extract analytes directly from the sample matrix or its headspace reduces sample handling and the risk of contamination, which is crucial for accurate bioanalytical workflows. mdpi.com Although direct studies on 5,6-dihydrotriazolo[4,5-f]benzotriazole are not extensively documented, the established methods for other benzotriazoles are readily adaptable for its quantification in both environmental and biological samples. nih.govnih.gov

Table 1: Optimized SPME-GC-MS Parameters for Analysis of Related Benzotriazoles This interactive table summarizes typical optimized conditions from published research on benzotriazole derivatives, which would serve as a starting point for method development for this compound.

Parameter Optimized Condition Source
SPME Fiber Coating Polydimethylsiloxane/Divinylbenzene (PDMS-DVB), 65 µm mdpi.comresearchgate.net
Sampling Mode Headspace (HS) mdpi.comresearchgate.net
Extraction Temperature 100 °C mdpi.comresearchgate.net
Extraction Time 30-45 minutes mdpi.comresearchgate.net
Salt Addition 1.0 g NaCl mdpi.comresearchgate.net
Desorption Time 10 minutes mdpi.com
Desorption Temperature 270 °C mdpi.com

Advanced NMR Techniques for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems. researchgate.netipb.pt While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are essential for the detailed assignment of all proton and carbon signals in a molecule like this compound. researchgate.netresearchgate.net

For benzotriazole derivatives, ¹H NMR spectra typically show aromatic proton signals in the range of δ 7.0–8.0 ppm. iucr.orgchemicalbook.com The ¹³C NMR spectra exhibit signals for the aromatic carbons, with carbons adjacent to nitrogen atoms appearing at characteristic chemical shifts. chemicalbook.comnih.gov The tautomerism in N-unsubstituted benzotriazoles, where a proton can reside on different nitrogen atoms, can be studied using these techniques, often revealing the predominant form in a given solvent. nih.gov

Advanced 2D NMR experiments are used to resolve complex spectra and establish connectivity:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, crucial for assigning protons on the benzene (B151609) ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for identifying quaternary carbons and piecing together the entire molecular framework by connecting different spin systems. numberanalytics.comtandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which can help in determining the spatial arrangement and conformation of the molecule. numberanalytics.com

By applying this suite of NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C chemical shifts for this compound can be achieved. ipb.ptresearchgate.net

Table 2: Representative NMR Chemical Shifts (δ, ppm) for the Benzotriazole Moiety This interactive table provides typical chemical shift ranges observed for the core benzotriazole structure in various derivatives, offering a reference for the analysis of this compound. Data is compiled from CDCl₃ and DMSO-d₆ solutions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Source
H-4 / H-7 7.9 - 8.1 109 - 121 iucr.orgchemicalbook.comrsc.org
H-5 / H-6 7.3 - 7.5 123 - 128 iucr.orgchemicalbook.comrsc.org
C-3a / C-7a - 132 - 147 iucr.orgnih.govrsc.org
C-4 / C-7 - 109 - 121 nih.govrsc.org
C-5 / C-6 - 123 - 128 nih.govrsc.org

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state structure and macroscopic properties of molecular crystals are dictated by a network of intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the most significant forces governing its crystal packing.

Pi-Pi Stacking: As an aromatic system, the benzotriazole core can participate in π-π stacking interactions. researchgate.netlibretexts.org These interactions occur when aromatic rings align in a parallel fashion, which can be either face-to-face (sandwich) or, more commonly, parallel-displaced. libretexts.orgchemrxiv.org In many benzotriazole derivatives, these stacking interactions result in the formation of columnar stacks within the crystal structure, with centroid-to-centroid distances typically around 3.5 to 3.8 Å. researchgate.netresearchgate.net The interplay between hydrogen bonding and π-π stacking defines the three-dimensional supramolecular assembly. researchgate.net

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govyoutube.com By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of various close contacts that contribute to the crystal packing. nih.govnih.gov

The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal environment. Distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are calculated. These values are used to generate a 2D "fingerprint plot," a histogram of (dᵢ, dₑ) pairs that provides a quantitative summary of all intermolecular contacts. mdpi.com

For heterocyclic compounds like benzotriazoles, this analysis allows for the deconvolution of the complex network of interactions into percentage contributions. researchgate.netnih.govnih.gov Typically, H···H contacts account for the largest portion of the surface due to the abundance of hydrogen atoms. researchgate.netnih.gov Other significant interactions include C···H/H···C, N···H/H···N, and O···H/H···O (if applicable), which correspond to van der Waals forces and hydrogen bonds. researchgate.netnih.gov Specific features on the fingerprint plot, such as sharp spikes, indicate strong interactions like hydrogen bonds, while more diffuse regions represent weaker van der Waals contacts. nih.govdntb.gov.ua This quantitative analysis is invaluable for understanding how molecules assemble in the solid state and for comparing the packing motifs of related crystal structures. nih.gov

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzimidazole (B57391) Derivative This interactive table shows a typical breakdown of intermolecular contacts for a similar heterocyclic system, illustrating the type of quantitative data obtained from Hirshfeld analysis. These percentages are representative of what could be expected for this compound.

Contact Type Contribution to Hirshfeld Surface (%) Source
H···H 52.1% researchgate.net
C···H / H···C 23.8% researchgate.net
O···H / H···O 11.2% researchgate.net
N···H / H···N > 6.0% nih.gov
C···C (π-π stacking) > 4.5% nih.gov
Other < 3.0% researchgate.netnih.gov

Applications in Materials Science and Organic Chemistry Beyond Medicinal Context

Development of Novel Organic Materials with Specific Properties (e.g., Thermal Stability, Conductivity)

The inherent stability of the fused aromatic and triazole ring system in 5,6-dihydrotriazolo[4,5-f]benzotriazole makes it a compound of interest for the development of advanced organic materials. smolecule.com The structure suggests potential for high thermal stability, a desirable characteristic for materials used in high-temperature applications. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not extensively reported in publicly available literature, the broader class of benzotriazole (B28993) derivatives is known for thermal robustness. For instance, nitro derivatives of benzotriazole are recognized as energetic materials with notable thermal stability. americanelements.com The decomposition of such compounds often occurs at elevated temperatures, indicating strong intramolecular bonding.

The presence of multiple nitrogen atoms and delocalized π-electrons within the this compound structure also suggests potential for electrical conductivity. Organic compounds with extended π-conjugated systems are the cornerstone of organic electronics. The ability of the triazole rings to participate in electron transport and the potential for this molecule to form ordered stacks in the solid state could lead to materials with useful conductive or semi-conductive properties. Research into related benzotriazole-containing π-conjugated polymers has shown promise in applications like organic light-emitting diodes (OLEDs), where the benzotriazole unit acts as an electron-accepting component. nih.gov This indicates that this compound could serve as a valuable building block for novel conductive polymers and other organic electronic materials.

Photofunctional Materials and Photonic Devices

The unique electronic structure of this compound makes it a candidate for applications in photofunctional materials and photonic devices. smolecule.com Materials that can interact with light in specific ways are crucial for technologies such as sensors, optical switches, and data storage. The absorption and emission of light are governed by the electronic transitions within a molecule. The fused ring system of this compound is expected to have distinct absorption properties in the ultraviolet-visible spectrum.

While detailed photophysical studies specifically on this compound are limited, research on other benzotriazole derivatives provides insights into its potential. For example, the synthesis of benzotriazole-derived α-amino acids has led to the development of chromophores with tunable photophysical properties. mdpi.com By modifying the benzotriazole core, researchers can influence the fluorescence and other light-interacting characteristics of the molecule. This suggests that this compound could be chemically modified to create a range of photofunctional materials with tailored optical properties for use in various photonic applications.

Corrosion Inhibition Mechanisms and Performance Evaluation

One of the most explored applications for benzotriazole and its derivatives is corrosion inhibition, particularly for copper and its alloys. ijcsi.pro The nitrogen atoms in the triazole rings can act as coordination sites, allowing the molecule to form a protective film on the metal surface. smolecule.comroyalsocietypublishing.org This film acts as a barrier, preventing corrosive agents from reaching the metal.

The mechanism of corrosion inhibition by triazole derivatives generally involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (formation of coordinate bonds between the heteroatoms and the metal's d-orbitals). royalsocietypublishing.org For bis-triazole derivatives, the presence of multiple triazole units can lead to the formation of a more stable and dense protective layer, potentially through polymerization or cross-linking on the surface. researchgate.net

Table 1: General Corrosion Inhibition Data for Related Triazole Derivatives

Inhibitor ClassMetalEnvironmentInhibition Efficiency (%)Reference
Bis-1,2,3-triazole derivativeMild Steel1 M HCl97.03 researchgate.net
Theophylline-triazole derivativesAPI 5L X52 Steel1 M HCl~90
1,2,4-triazole (B32235) derivativesMild Steel2 M H3PO4>95

This table presents data for related compounds to illustrate the potential of the triazole functional group in corrosion inhibition, as specific data for this compound is not available.

Role in Polymer and Dye Synthesis

The chemical structure of this compound lends itself to applications in the synthesis of polymers and dyes. The presence of reactive sites, likely the N-H protons on the triazole rings, allows for its incorporation into larger molecular structures.

In polymer science, benzotriazole derivatives have been used to create polymers with specific functionalities. For example, they can be incorporated into polymer backbones to enhance thermal stability or to create materials with specific electronic properties for use in devices like OLEDs. nih.gov Polymer-supported benzotriazoles have also been utilized as catalysts in organic reactions. The bifunctional nature of this compound, with two triazole rings, makes it a potential cross-linking agent or a monomer for the synthesis of novel polymers.

In the realm of dye synthesis, the chromophoric nature of the fused aromatic system is of interest. The triazole ring is a component of some azo dyes. By undergoing coupling reactions, this compound could be used to create new dye molecules with potentially interesting color properties and good stability, owing to the robust nature of the core structure.

Medicinal Chemistry and Biological Activity Research of 5,6 Dihydrotriazolo 4,5 F Benzotriazole Derivatives

Structure-Activity Relationship (SAR) Studies on Benzotriazole (B28993) Scaffolds

The biological activity of benzotriazole derivatives is intricately linked to their chemical structure. gsconlinepress.com The benzotriazole nucleus itself can be modified at various positions, and it can also act as a part of larger, more complex heterocyclic systems. nih.gov These modifications allow medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. gsconlinepress.com

Research has shown that the position of annulation of the triazole ring can significantly impact antimicrobial activity. For instance, in a study on triazolo-quinolinone carboxylic acids, which are structurally related to the triazolo-benzotriazole scaffold, it was found that the arrangement of the fused rings was crucial for their in-vitro activity against Escherichia coli. nih.govgsconlinepress.com Specifically, triazolo[4,5-f]-quinolinone carboxylic acids displayed encouraging antimicrobial effects, whereas shifting the triazole ring to form triazolo[4,5-h]-quinolinone carboxylic acids resulted in a partial or complete loss of this activity. nih.govgsconlinepress.com

Furthermore, substitutions on the benzotriazole ring itself play a critical role in determining the biological profile. The introduction of small hydrophobic groups such as chloro and methyl groups has been shown to enhance antifungal activity against both Candida and Aspergillus species. nih.gov In the context of antiviral research, substitutions at the 5 and 6 positions of the benzotriazole ring, often with chlorine atoms, have been found to be particularly advantageous for activity against a range of viruses. openmedicinalchemistryjournal.com

The nature of the substituent also dictates the specific antiviral activity. A notable example is the comparison between two derivatives sharing a 4-F benzotriazole intermediate. One derivative, carrying a trimethoxy-phenyl amide moiety, was active against Respiratory Syncytial Virus (RSV), while a simpler pivalamide (B147659) derivative demonstrated inhibitory activity against Coxsackievirus B5 (CVB5). nih.gov This highlights how even subtle changes in the appended chemical groups can drastically alter the biological target of the molecule.

The following table summarizes the impact of structural modifications on the biological activity of various benzotriazole derivatives, providing insights into potential SAR for the 5,6-dihydrotriazolo[4,5-f]benzotriazole scaffold.

Core Scaffold Substituent/Modification Observed Biological Activity
Triazolo-quinolinoneAnnulation at [4,5-f] positionAntimicrobial activity against E. coli nih.govgsconlinepress.com
Triazolo-quinolinoneAnnulation at [4,5-h] positionPartial or total loss of antimicrobial activity nih.govgsconlinepress.com
Benzotriazole5,6-dichloro substitutionPotent antiviral activity openmedicinalchemistryjournal.com
4-F-BenzotriazoleTrimethoxy-phenyl amideActivity against RSV nih.gov
4-F-BenzotriazolePivalamideActivity against Coxsackievirus B5 nih.gov
Benzotriazole5,6-dimethyl or 5,6-dibromo substitutionHigher efficacy against Acanthamoeba castellanii gsconlinepress.com

Antimicrobial Research

The antimicrobial properties of benzotriazole derivatives have been a subject of extensive investigation since the late 1980s. nih.gov This class of compounds has emerged as a significant area of interest in the ongoing search for new antimicrobial agents, driven by the increasing challenge of antibiotic resistance. nih.gov

Derivatives of benzotriazole have demonstrated a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. gsconlinepress.comresearchgate.net The antibacterial efficacy is often influenced by the nature and position of substituents on the benzotriazole ring system. For example, 5-halogenomethylsulfonylbenzotriazoles have shown significant antibacterial activity against a range of reference and clinical bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). ijrrjournal.comresearchgate.net

The mechanism of antibacterial action for benzotriazole derivatives is thought to involve the disruption of the bacterial cell membrane. researchgate.net The lipophilic nature of the benzotriazole nucleus allows it to penetrate the cell membrane of microorganisms, leading to damage and subsequent leakage of cellular contents, ultimately resulting in cell death. researchgate.net The presence of functional groups like halogens or alkyl groups on the benzotriazole scaffold can enhance this membrane-disrupting capability. gsconlinepress.com

The following table presents data on the antibacterial activity of selected benzotriazole derivatives against various bacterial strains.

Compound/Derivative Bacterial Strain Activity/MIC Value
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coliMIC: 12.5-25 µg/ml nih.gov
5-halogenomethylsulfonylbenzotriazolesMRSA, MSSASignificant antibacterial activity ijrrjournal.comresearchgate.net
Benzimidazole (B57391) derivatives with trifluoromethyl substitutionStaphylococci strains (MRSA)MIC: 12.5-25 mg/mL ijrrjournal.com

Benzotriazole derivatives have also been recognized for their potent antifungal properties. nih.gov This has led to the exploration of these compounds as potential alternatives to existing azole antifungals, with the aim of achieving a broader spectrum of activity and lower toxicity. nih.gov

A key mechanism of action for azole antifungal agents, including those based on a triazole scaffold, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov By binding to the heme iron in the active site of CYP51, these inhibitors block the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane. nih.gov

Structure-activity relationship studies have provided insights into the features that enhance antifungal activity. For instance, the replacement of the imidazole (B134444) ring in fluconazole (B54011) with a 5(6)-(un)substituted benzotriazole has yielded compounds with potent antifungal effects. nih.gov The introduction of small hydrophobic groups like chloro (-Cl) and methyl (-CH3) on the benzotriazole ring has been shown to be particularly effective against both Candida and Aspergillus species. nih.gov

The table below showcases the antifungal activity of specific benzotriazole derivatives.

Compound/Derivative Fungal Strain MIC Value
5,6-substituted benzotriazoles (22b', 22d, 22e')Candida albicans1.6-25 µg/ml nih.gov
Benzotriazoles with -Cl, -CH3, di-CH3 substituentsAspergillus niger12.5-25 µg/ml nih.gov

Antiviral Research

The structural versatility of benzotriazole derivatives has made them attractive candidates in the search for novel antiviral agents. openmedicinalchemistryjournal.com Research has demonstrated that these compounds can exhibit activity against a wide range of DNA and RNA viruses. nih.gov

A primary mechanism through which benzotriazole derivatives exert their antiviral effects is through the inhibition of key viral enzymes. For instance, bis-benzotriazole-dicarboxamide derivatives have been shown to inhibit the poliovirus helicase, an enzyme essential for viral replication, highlighting their potential as anti-picornavirus agents. researchgate.netnih.gov

While specific studies on the inhibition of HIV-1 reverse transcriptase or DNA gyrase by this compound derivatives are not detailed in the provided search results, the broader class of benzotriazoles has been investigated for activity against a variety of viral targets. For example, certain benzotriazole derivatives have shown activity against Coxsackievirus B5 (CVB-5) and Poliovirus. openmedicinalchemistryjournal.com

The following table summarizes the enzyme inhibitory and antiviral activities of selected benzotriazole derivatives.

Compound/Derivative Viral Target/Enzyme Activity/EC50 Value
Bis-benzotriazole-dicarboxamides (4a, 4c, 4d)Coxsackievirus B5, Poliovirus-1Antiviral activity observed nih.gov
N-(4-(2H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-2-yl)phenyl-R-amide derivatives (17, 18)Coxsackievirus B5 (CV-B5)EC50: 6.9 µM and 5.5 µM openmedicinalchemistryjournal.com
N-(4-(2H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-2-yl)phenyl-R-amide derivatives (17, 18)Poliovirus (Sb-1)EC50: 20.5 µM and 17.5 µM openmedicinalchemistryjournal.com
[4-(benzotriazol-2-yl)phenoxy]alkanoic acid derivative (56)Coxsackievirus B5 (CVB-5)EC50: 0.15 µM nih.gov

The molecular mechanisms underlying the antiviral activity of benzotriazole derivatives are diverse and often virus-specific. In some cases, the compounds act at the early stages of viral infection. For example, a particular benzotriazole derivative, compound 18e, was found to protect cells from Coxsackievirus B5 infection by interfering with the viral attachment process. nih.govresearchgate.net This was determined through time-of-addition assays, which revealed that the compound was most effective when present during the initial phase of infection. researchgate.net Interestingly, this compound did not exhibit direct virucidal activity, suggesting that its protective effect is mediated through interaction with cellular or viral components involved in attachment. nih.govresearchgate.net

In other instances, benzotriazole derivatives may interfere with viral replication processes. Unsubstituted benzotriazoles have been reported to be selective for the replicase of Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, with an EC50 of 3 µM. researchgate.net This indicates that the benzotriazole scaffold can be targeted to inhibit specific viral enzymes involved in the replication of the viral genome. The versatility of the benzotriazole core structure allows for the development of derivatives that can be tailored to interact with a variety of viral targets, making them a promising platform for the discovery of new antiviral therapies. openmedicinalchemistryjournal.com

Anticancer Research

The quest for novel anticancer agents has led to significant investigation into benzotriazole derivatives. nih.gov These compounds have demonstrated noteworthy antiproliferative effects across a variety of human cancer cell lines, operating through several distinct molecular mechanisms. nih.govworldbiologica.com

Derivatives of the benzotriazole scaffold have shown significant cytotoxic and antiproliferative activity against numerous cancer cell lines. For instance, new halogenated analogs of benzotriazole have been developed and tested for their anticancer potential. nih.gov A study on 5,6-diiodo-1H-benzotriazole revealed that it decreases the viability of cancer cell lines more effectively than the well-known inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt). nih.gov

Other modifications, such as the creation of benzotriazole-dicarboxamide derivatives, have also yielded compounds with activity against a panel of sixty cancer cell lines. nih.gov One such derivative proved to be particularly cytotoxic against the OVCAR-4 ovarian cancer cell line. nih.gov Similarly, a novel benzotriazole derivative, 3-(1H- benzo [d] nih.govnih.govnih.gov triazol-1-yl)-1-(4-methoxyphenyl)- 1-oxopropan-2-yl benzoate (B1203000) (BmOB), showed anti-proliferative effects on several human tumor cell lines, with the highest susceptibility observed in the human hepatocarcinoma BEL-7402 cell line. worldbiologica.com

The antiproliferative activity is not limited to benzotriazoles alone; related heterocyclic scaffolds like benzimidazoles and benzothiazoles also show promise. Benzimidazole derivatives have demonstrated cytotoxicity with IC50 values in the low micromolar range, particularly against SK-Mel-28 melanoma cells, while showing significantly less harm to normal rat kidney epithelial cells. nih.gov Fluorinated 2-aryl benzothiazole (B30560) derivatives have exhibited potent activity against human breast adenocarcinoma (MCF-7) cells. nih.gov

Table 1: Antiproliferative Activity of Selected Benzotriazole and Related Heterocyclic Derivatives

Compound Class/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)
5,6-diiodo-1H-benzotriazoleGeneral Cancer Cell LinesMore potent than TBBt nih.gov
Benzimidazole Derivative (7n)SK-Mel-28 (Melanoma)2.55 nih.gov
Benzimidazole Derivative (7u)SK-Mel-28 (Melanoma)2.84 nih.gov
Fluorinated Benzothiazole (1)MCF-7 (Breast)0.57 nih.gov
Fluorinated Benzothiazole (2)MCF-7 (Breast)0.4 nih.gov
Benzothiazole Derivative (53)HeLa (Cervical)9.76 nih.gov

The anticancer effects of benzotriazole derivatives are attributed to several key molecular mechanisms.

CK2 Enzyme Inhibition: A primary and extensively studied mechanism is the inhibition of protein kinase CK2, a constitutively active serine/threonine kinase implicated in cell proliferation, survival, and various human cancers. nih.govnih.gov Derivatives of 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) are among the most promising, potent, and selective ATP-competitive inhibitors of CK2, with IC50 values in the low micromolar range. nih.govworldbiologica.com The success of TBBt has spurred the development of new analogs; for example, 5,6-diiodo-1H-benzotriazole has been identified as an attractive alternative lead compound for CK2 inhibitors. nih.gov The interaction is well-defined, with crystal structures available for complexes like CK2 with 5,6-dibromobenzotriazole. pdbj.org

Apoptosis Induction: A direct consequence of CK2 inhibition and other cellular interactions is the induction of apoptosis, or programmed cell death. The specific CK2 inhibitor TBB has been shown to induce dose- and time-dependent apoptosis in Jurkat T-cells. unipd.it This effect is a common feature among bioactive benzotriazole derivatives. nih.gov Mechanistic studies on related scaffolds, such as benzimidazoles and benzothiazoles, show they induce apoptosis by activating intrinsic mitochondrial pathways. nih.govnih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3 and caspase-8, coupled with a decrease in anti-apoptotic proteins like Bcl2. nih.govnih.gov

Tubulin Polymerization Inhibition: Several heterocyclic compounds structurally related to benzotriazoles act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. nih.govmdpi.com While this mechanism is well-documented for scaffolds like benzimidazoles, it has also been noted for benzotriazole acrylonitriles. nih.govnih.gov These inhibitors often bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, a benzimidazole derivative, compound 7n, was found to inhibit tubulin polymerization with an IC50 of 5.05 µM and caused a dose-dependent arrest of the G2/M phase in SK-Mel-28 cells. nih.gov

Table 2: Mechanistic Activity of Benzotriazole and Related Derivatives

Compound Class/DerivativeMolecular TargetActivity (IC50/Ki in µM)
4,5,6,7-tetrabromobenzotriazole (TBBt)Protein Kinase CK2Low micromolar range nih.gov
5,6-diiodo-1H-benzotriazole (HIIH)Protein Kinase CK2Ki = 0.44 nih.gov
4,7-dibromo-5,6-diiodo-1H-benzotriazole (BIIB)Protein Kinase CK2Ki = 0.04 nih.gov
Benzimidazole Derivative (7n)Tubulin Polymerization5.05 nih.gov
Triazolopyrimidine Derivative (3d)Tubulin Polymerization0.45 mdpi.com

Other Biological Activities (e.g., Antiprotozoal, Antitubercular, Antioxidant)

Beyond their anticancer properties, benzotriazole derivatives exhibit a wide array of other biological activities.

Antiprotozoal Activity: Analogs of benzotriazole have been synthesized and tested for their effectiveness against protozoal infections. nih.gov Bromo-, chloro-, and methyl-substituted benzotriazoles and their N-alkyl derivatives have demonstrated in vitro activity against Acanthamoeba castellanii, a protozoan that can cause serious human infections. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and triazole-containing compounds are regarded as a new class of effective antitubercular candidates. nih.gov Specific benzotriazole derivatives have shown promising activity against Mycobacterium tuberculosis (M. tb). nih.gov For example, 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole was active against the reference H37Rv strain of M. tb. nih.gov Other studies on 1,2,3-triazole derivatives have identified several compounds with low micromolar MIC (Minimum Inhibitory Concentration) values against the pathogen. rsc.org

Antioxidant Activity: Some benzotriazole derivatives have been evaluated for their ability to act as antioxidants by scavenging reactive oxygen species. researchgate.net In one study, a series of benzotriazole derivatives substituted with N-Phenylacetamide and acetylcarbamic acid were screened for their nitrogen-scavenging activity, with several compounds showing high antioxidant potential. researchgate.net Further research into 1,2,3-triazole derivatives also confirmed their potential as antioxidants. rsc.org

Table 3: Other Biological Activities of Benzotriazole and Triazole Derivatives

Compound Class/DerivativeActivity TypeOrganism/AssayActivity Metric (MIC/IC50)
5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazoleAntitubercularM. tb H37RvComparable to Isoniazid nih.gov
1,2,3-Triazole Derivative (15e)AntitubercularM. tb H37Ra5.8 µg/mL rsc.org
1,2,3-Triazole Derivative (15c)AntitubercularM. tb H37Ra8.2 µg/mL rsc.org
1,2,4-Triazole (B32235) Derivative (C4)AntitubercularM. tuberculosis H37Ra0.976 µg/mL mdpi.com
Benzotriazole Derivative (IIa, IIIa, IIb)AntioxidantGriess Reaction AssayHigh scavenging activity researchgate.net
1,2,3-Triazole DerivativesAntioxidantDPPH AssayIC50 range = 10.1-37.3 µg/mL rsc.org

Scaffold-Based Drug Design and Development

The benzotriazole structure is considered a "privileged scaffold" in medicinal chemistry, a concept that describes molecular frameworks that are capable of binding to multiple biological targets. nih.gov Its utility stems from its role as a bioisostere of the purine (B94841) nucleus, which is a fundamental component of essential biomolecules like ATP. nih.gov This structural mimicry allows benzotriazole derivatives to interact with a wide range of biological systems, making the scaffold a fertile starting point for drug discovery and development. nih.govresearchgate.net

The development of TBBt and its subsequent, more potent, and selective analogs as CK2 inhibitors is a prime example of successful scaffold-based drug design. nih.govworldbiologica.com Researchers continuously use the benzotriazole core to synthesize new derivatives with enhanced bioactivity and reduced toxicity. researchgate.net This approach is not unique to benzotriazole; related fused heterocyclic systems like thiazolo[4,5-d]pyrimidines and benzimidazoles are also viewed as privileged scaffolds for designing novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The investigation of the specific biological activity of 1,5-Dihydrobenzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govtriazole) is a logical extension of this strategy and could serve as a valuable starting point for the development of new drugs. smolecule.com

Future Research Directions and Emerging Paradigms for 5,6 Dihydrotriazolo 4,5 F Benzotriazole

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is becoming indispensable for the accelerated discovery and design of novel materials and therapeutic agents based on the 5,6-dihydrotriazolo[4,5-f]benzotriazole framework.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating the structural and energetic properties of fused triazole systems. nih.govresearchgate.net For instance, DFT calculations can elucidate the molecular conformation, bond strengths, non-covalent interactions, and surface electrostatic potential distributions of different regioisomers, which in turn influence their thermal stability and reactivity. nih.gov Such studies have shown that more compact molecular geometries with reduced intramolecular repulsion can lead to higher thermal stability. nih.gov Furthermore, computational methods are crucial for studying tautomerism, a key feature of benzotriazole (B28993) systems. mdpi.comresearchgate.net DFT can predict the relative stability of different tautomers (e.g., 1H vs. 2H) in various environments (gas phase, solution), which is critical for understanding the compound's behavior and interactions. mdpi.comresearchgate.net

Experimental Validation: Experimental techniques such as X-ray diffraction and NMR spectroscopy are essential for validating the structures predicted by computational models. mdpi.comresearchgate.net For example, while DFT calculations might predict the 2H-tautomer of a dinitrobenzotriazole to be more stable in the gas phase, X-ray diffraction has confirmed the 1H-tautomer in the solid state. mdpi.comresearchgate.net This interplay allows for the refinement of theoretical models and a deeper understanding of the compound's properties. The integration of these approaches accelerates the design of new derivatives with tailored properties, such as enhanced thermal stability for high-energy materials or specific electronic properties for functional materials. nih.govmdpi.com

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone for the future exploration of this compound and its derivatives.

One-Pot Syntheses: Recent advancements have focused on one-pot reactions to construct fused 1,2,3-triazole systems. These methods often involve a sequence of reactions, such as an oxidative azide-olefin [3+2] cycloaddition followed by an intramolecular reductive cyclization, to afford the target heterocycles in good to excellent yields without the need to isolate intermediates. researchgate.net Such strategies are highly atom- and step-economical. rsc.org

Green Chemistry Approaches: A significant trend is the move towards greener and more sustainable synthetic protocols. This includes the use of metal-free reaction conditions, microwave-assisted synthesis, and electrochemical methods. rsc.orgresearchgate.net For example, a reagent-free intramolecular dehydrogenative C-N cross-coupling has been developed under mild electrolytic conditions to produce 1,2,4-triazolo[4,5-a]pyridines and related heterocycles. rsc.org These methods reduce waste, minimize the use of hazardous reagents, and often shorten reaction times. rsc.orgresearchgate.net The synthesis of this compound itself can be achieved through the cyclization of 1,2-diamino-4,5-dihydrazobenzene with formic acid under reflux conditions. nih.gov Future research will likely focus on optimizing these and developing new sustainable pathways to access a wider range of functionalized derivatives.

Advanced Characterization Techniques for Dynamic Processes

The dynamic nature of the this compound system, particularly its tautomerism, necessitates the use of advanced characterization techniques to understand its behavior in different states.

Tautomerism and Dynamic NMR: Benzotriazole and its derivatives are known to exist as a mixture of 1H and 2H tautomers in solution, which are in dynamic equilibrium. mdpi.com This tautomerism involves the reversible transfer of a proton between nitrogen atoms, a process that can be catalyzed by both acids and bases and is characterized by low activation barriers. smolecule.com Dynamic NMR spectroscopy is a powerful tool for studying such equilibria. semanticscholar.orgnih.gov By analyzing the chemical shifts and signal coalescence at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric interconversion. semanticscholar.orgnih.gov For instance, in some substituted benzamidoisoquinolines, the tautomeric equilibrium can be controlled by the electronic nature of the substituents, with the relative populations of the tautomers being quantifiable by NMR. semanticscholar.orgnih.gov

Resonant Inelastic X-ray Scattering (RIXS): For studying tautomeric equilibria in solution, advanced techniques like RIXS are emerging. RIXS can experimentally disentangle the overlapping spectral responses of coexisting tautomers by tuning to the core excited states at the site of proton exchange. nih.gov This allows for the characterization of the valence excited states of each individual tautomer in a mixture, providing deep insights into their electronic structure and hydrogen-bonding interactions. nih.gov

Design of Next-Generation Functional Materials

The unique fused heterocyclic structure of this compound makes it an attractive building block for a variety of functional materials.

High-Energy-Density Materials (HEDMs): Nitrogen-rich heterocycles are of great interest for the development of HEDMs due to their high positive heats of formation and the generation of stable N₂ gas upon decomposition. researchgate.netnih.gov Fused triazole rings, in particular, are promising backbones for constructing thermally stable energetic materials. nih.gov The introduction of energetic groups like -NO₂ can significantly enhance the density and detonation performance. researchgate.netnih.gov Computational studies on fused triazole-based compounds are being used to predict their energetic properties and guide the synthesis of new, more powerful, and less sensitive materials. nih.govmdpi.comnih.gov

Organic Electronics: Benzotriazole derivatives are being explored for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics, and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.net The benzotriazole unit can act as a strong electron-withdrawing block in donor-acceptor conjugated polymers, leading to materials with narrow band gaps that can absorb light in the near-infrared region. researchgate.net Copolymers based on nih.govcapes.gov.brnih.govthiadiazolo[3,4-f]benzotriazole have demonstrated photocurrent responses up to 1.1 μm. researchgate.net Additionally, complex benzotriazole derivatives have been synthesized that exhibit n-type semiconductor behavior with high electron mobilities, making them suitable for use in OFETs. mdpi.com

Targeted Therapeutic Development and Mechanism-Oriented Research

The benzotriazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and the fused triazolo system offers new avenues for therapeutic development. nih.govnih.gov

Anticancer Agents: Fused triazole derivatives have shown significant potential as anticancer agents. nih.govnih.gov For example, 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been found to be more potent than 5-fluorouracil (B62378) against certain lung cancer cell lines, inhibiting cancer cell migration and inducing apoptosis. nih.gov The mechanism of action for some triazole-containing compounds involves the inhibition of crucial cellular targets like tubulin or specific kinases. nih.govacs.org Future research will focus on designing derivatives with enhanced potency and selectivity for cancer cells, as well as elucidating their precise molecular mechanisms of action.

Antiviral Activity: Benzotriazole derivatives have demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including Coxsackievirus B5 (CVB5). nih.govresearchgate.netopenmedicinalchemistryjournal.comscienceopen.com Structure-activity relationship (SAR) studies have shown that specific substitutions on the benzotriazole ring and the attached side chains are crucial for antiviral potency. researchgate.net For instance, certain 5-[4-(benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids have been identified as potent and selective inhibitors of CVB5. nih.gov Mechanism-of-action studies on some active derivatives suggest that they may act at an early stage of viral infection, potentially by interfering with the viral attachment process. researchgate.net

Application in Emerging Technologies and Interdisciplinary Fields

The versatility of the this compound structure lends itself to applications in a variety of emerging and interdisciplinary fields.

Corrosion Inhibitors: Benzotriazole and its derivatives are well-known and effective corrosion inhibitors for metals, particularly copper and its alloys. smolecule.com The triazole ring can form a protective film on the metal surface, preventing corrosive agents from reaching it. msesupplies.com The fused structure of this compound, with its multiple nitrogen atoms, can coordinate with metal ions to form stable complexes, suggesting its potential as a highly effective corrosion inhibitor. smolecule.com

Functional Polymers and Materials Science: The incorporation of benzotriazole moieties into polymer backbones can lead to materials with enhanced thermal stability, fluorescence, and even antibacterial properties. tandfonline.com For example, polyesters containing benzotriazole-functionalized 1,3,5-triazine (B166579) have been synthesized and shown to possess these multifunctional characteristics. tandfonline.com Furthermore, benzotriazole ligands have been used in the postsynthetic modification of metal-organic frameworks (MOFs), such as ZIF-8, to enhance their gas uptake capacities for CO₂ and CH₄. researchgate.net These interdisciplinary applications highlight the broad potential of this compound and its derivatives in addressing challenges in fields ranging from energy and environmental science to biomedical engineering.

Data Tables

Table 1: Investigated Activities of Fused Triazole-Benzotriazole Systems and Analogs

Research Area Compound Type Investigated Property/Activity Key Findings
Functional Materials Fused triazole-based compounds Thermal Stability (High-Energy Materials) Regioisomerism significantly affects thermal stability; compact geometries lead to higher stability. nih.gov
nih.govcapes.gov.brnih.govThiadiazolo[3,4-f]benzotriazole copolymers Organic Electronics (Photovoltaics) Narrow band gaps (0.96-1.10 eV) and photocurrent response up to 1.1 μm. researchgate.net
Pyrazine-decorated benzotriazole Organic Electronics (OFETs) n-type semiconductor behavior with high electron mobilities (~10⁻² cm²V⁻¹s⁻¹). mdpi.com
Therapeutics 1,2,3-Triazolo[4,5-d]pyrimidine derivatives Anticancer (Lung Cancer) More potent than 5-fluorouracil against NCI-H1650 cells; inhibits cell migration. nih.gov
Benzotriazole derivatives Antiviral (Coxsackievirus B5) Potent and selective inhibition; some derivatives act on the early phase of infection. nih.govresearchgate.net
Other Applications Benzotriazole derivatives Corrosion Inhibition Effective for protecting copper and its alloys by forming a protective surface film. smolecule.com

Table 2: Summary of Synthetic Approaches for Fused Triazole Heterocycles

Synthetic Strategy Description Advantages
One-Pot Synthesis Sequential reactions (e.g., cycloaddition and cyclization) in a single reaction vessel. High atom and step economy, avoids isolation of intermediates. researchgate.net
Green Chemistry Methods Use of metal-free catalysts, microwave irradiation, or electrochemical synthesis. Environmentally benign, reduced waste, often shorter reaction times. rsc.orgresearchgate.net

| Cyclization of Precursors | Ring-closing reactions of appropriately substituted precursors, e.g., diamino-dihydrazobenzene. | Direct route to the specific fused ring system. nih.gov |

Q & A

Q. What are the key synthetic methodologies for preparing 5,6-dihydrotriazolo[4,5-f]benzotriazole and its derivatives?

A common approach involves multi-step reactions starting with hydrazide precursors. For example, hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO, followed by cyclization under acidic conditions (e.g., glacial acetic acid) to form triazole intermediates. Subsequent condensation with aldehydes or ketones yields fused triazolo-benzotriazole derivatives. Yields range from 50–70% depending on substituents .

Example reaction conditions:

StepReagents/ConditionsTimeYield
CyclizationDMSO, reflux (18 h)18 h65%
CondensationEthanol, glacial acetic acid (4 h)4 h60–70%

Q. How is structural characterization of this compound performed?

Characterization typically combines spectroscopic and analytical techniques:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ 10–12 ppm) confirm ring fusion .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 160.1362 for C₆H₄N₆) validate molecular formula .
  • Elemental analysis : Carbon/nitrogen ratios are critical for verifying purity .

Q. What are the primary applications of this compound in pharmacological research?

The fused triazole-benzotriazole scaffold shows antimicrobial and anticancer potential. For instance, derivatives with electron-withdrawing substituents (e.g., halogens) exhibit IC₅₀ values <10 µM against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives?

Contradictions often arise from substituent effects. A systematic approach includes:

  • QSAR modeling : Correlate substituent Hammett constants (σ) with bioactivity to identify electron-deficient groups enhancing antimicrobial potency .
  • Dose-response assays : Test derivatives at varying concentrations (1–100 µM) to rule out false negatives due to solubility issues .

Q. What experimental designs are optimal for studying photophysical properties (e.g., ESIPT)?

Excited-state intramolecular proton transfer (ESIPT) can be analyzed via:

  • Fluorescence spectroscopy : Monitor dual emission bands (enol vs. keto forms) in solvents of varying polarity .
  • DFT calculations : Optimize ground/excited-state geometries using B3LYP/6-31G(d) to predict Stokes shifts .

Q. How to design a high-throughput screening protocol for anticancer activity?

  • Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with doxorubicin as a positive control.
  • Assay : MTT or SRB assays at 24–72 h exposure; IC₅₀ values <20 µM indicate promising candidates .
  • Mechanistic follow-up : Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .

Q. What computational methods predict reactivity in triazolo-benzotriazole systems?

  • Molecular docking : AutoDock Vina to simulate binding with CDK2 (PDB: 1AQ1) for kinase inhibition studies .
  • Frontier orbital analysis : HOMO-LUMO gaps (calculated via Gaussian 09) correlate with electrophilic/nucleophilic sites .

Methodological Challenges

Q. How to address low yields in cyclization steps?

  • Catalyst screening : Pd(PPh₃)₂Cl₂ or CuI improves efficiency in heterocycle formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h vs. 18 h) and increases yields by 15–20% .

Q. What strategies validate purity in complex derivatives?

  • HPLC-DAD : Use C18 columns (ACN/H₂O gradient) to detect impurities <0.1% .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How to optimize solvent systems for solubility challenges?

  • Co-solvents : DMSO:EtOH (1:1) balances polarity for NMR and bioassays .
  • Surfactants : Tween-80 (0.1% w/v) enhances aqueous solubility for in vivo studies .

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Reactant of Route 1
5,6-dihydrotriazolo[4,5-f]benzotriazole
Reactant of Route 2
5,6-dihydrotriazolo[4,5-f]benzotriazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.